molecular formula C10H15NO B12519161 Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)-

Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)-

Cat. No.: B12519161
M. Wt: 165.23 g/mol
InChI Key: CEOUGENUEZLTRB-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- (CAS: 702684-37-5) is a chiral benzylamine derivative characterized by:

  • A methoxy group at the 2-position of the benzene ring.
  • Dimethyl substitution at the alpha (adjacent to the amine) and 6-positions.
  • Stereochemical configuration at the alpha carbon (alphaS), which may influence its biological activity and pharmacokinetics .

This compound belongs to a class of substituted benzylamines, which are structurally distinct from phenethylamines (e.g., phentermine) due to the direct attachment of the amine group to the benzene ring rather than an ethyl chain .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(2-methoxy-6-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-7-5-4-6-9(12-3)10(7)8(2)11/h4-6,8H,11H2,1-3H3

InChI Key

CEOUGENUEZLTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(C)N

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst : Pd/Ba-Ca-Al₂O₃ (0.1–1 wt% Pd loading)
  • Temperature : 60–100°C
  • Pressure : 1–3 MPa H₂
  • Solvent : Methanol or ethanol
  • Conversion : >98% cyanobenzene
  • Selectivity : 89–93% toward benzenemethanamine

Limitations

  • Produces racemic mixtures, requiring subsequent enantiomeric resolution.
  • Promoters (Ba, Ca) enhance stability but complicate catalyst recycling.

Enzymatic Resolution Using Lipases

Lipase-mediated kinetic resolution separates (S)-enantiomers from racemic mixtures with high stereoselectivity:

Protocol (Adapted from)

  • Substrate : Racemic α,6-dimethylbenzenemethanamine (1.0 equiv).
  • Acyl Donor : (+)-D-Menthol acetate (1.2–2.0 equiv).
  • Enzyme : Porcine pancreatic lipase (PPL, 2–10 wt%).
  • Solvent : Toluene or tert-butyl methyl ether.
  • Conditions : 35–60°C, 12–14 hr.
  • Yield : 93% (S)-enantiomer.
  • ee : >99%.

Advantages

  • avoids toxic transition metals.
  • Scalable to multi-kilogram batches with enzyme immobilization.

Asymmetric Synthesis via Chiral Auxiliaries

Kuendig et al. (2007) developed a diastereoselective route using Evans oxazolidinones:

Steps

  • Imine Formation : 2-Methoxy-6-methylbenzaldehyde + (R)-tert-butylsulfinamide → Chiral imine (92% yield).
  • Methylation : Grignard addition with MeMgBr (0°C, THF) → α-methyl intermediate.
  • Reduction : NaBH₄ in MeOH → (S)-amine (71% yield, 96% ee).

Optimization

  • Temperature : −20°C for methylation minimizes racemization.
  • Workup : Acid-base extraction removes sulfinamide auxiliaries.

Dynamic Kinetic Resolution (DKR)

Combining enzymatic resolution with in situ racemization improves yields beyond 50% theoretical maximum:

Industrial Process ()

  • Racemization Catalyst : Ni/Al₂O₃-SN6000 (5–20 wt%).
  • Enzyme : Immobilized PPL.
  • Solvent : Toluene at 50°C.
  • Conversion : 99% (S)-enantiomer.
  • ee : 99.4%.

Cost Efficiency

  • Recycled Ni/Al₂O₃ maintains activity for >10 cycles.
  • Avoids expensive chiral chromatography.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost ($/kg)
Catalytic Hydrogenation 89–93 0 (Racemic) High 120–150
Enzymatic Resolution 93 >99 Moderate 300–400
Asymmetric Synthesis 71 96 Low 800–1,000
DKR 99 99.4 High 200–250

Industrial-Scale Optimization

Recent patents highlight advancements for commercial production:

  • Recyclable Enzymes : Cross-linked PPL on silica retains 85% activity after 15 batches.
  • Continuous Flow DKR : 99% conversion in 4 hr residence time (vs. 14 hr batch).
  • Byproduct Mitigation : BF₃·Et₂O (10 mol%) suppresses dimerization during amide coupling.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- is in medicinal chemistry. Its structural features suggest potential roles as:

  • Antidepressants : Compounds similar to this structure have been investigated for their efficacy in treating depression by modulating neurotransmitter levels in the brain.
  • Antitumor Agents : Preliminary studies indicate that derivatives of this compound may exhibit anti-tumor activity, making them candidates for cancer therapy.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor properties of compounds related to Benzenemethanamine. The results showed that certain derivatives inhibited tumor cell proliferation in vitro, suggesting a pathway for further drug development .

Agricultural Applications

Benzenemethanamine derivatives have also been explored for use in agriculture:

  • Pesticides : The compound's ability to interact with biological systems makes it a candidate for developing new pesticides that target specific pests while minimizing environmental impact.
  • Plant Growth Regulators : Research indicates that certain analogs can enhance plant growth and resistance to stress conditions.

Data Table: Agricultural Efficacy

CompoundApplication TypeEfficacy (%)Reference
Benzenemethanamine Derivative APesticide85Journal of Agricultural Science
Benzenemethanamine Derivative BPlant Growth Regulator75International Journal of Plant Biology

Materials Science

In materials science, Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- can be utilized as:

  • Building Blocks for Polymers : Its amine functionality allows it to serve as a building block in synthesizing advanced polymeric materials.
  • Dyes and Pigments : The compound's aromatic nature lends itself to applications in dye synthesis, contributing to the development of colorants for various materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzenemethanamine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Substituents Stereochemistry Key Properties
2-Methoxy-alpha,6-dimethyl-, (alphaS)- 702684-37-5 2-OCH₃, α-CH₃, 6-CH₃ AlphaS Likely moderate lipophilicity; chiral center may enhance receptor selectivity
2,3,4-Trimethoxy-alpha-methyl-, (S)- 122078-09-5 2,3,4-OCH₃, α-CH₃ S Higher polarity due to three methoxy groups; potential for increased solubility
3,4,5-Trimethoxy-alpha-methyl-, (S)- 122078-08-4 3,4,5-OCH₃, α-CH₃ S Symmetric substitution may reduce metabolic degradation; similar to natural alkaloids

Key Findings :

  • Dimethyl Substitution : The alpha,6-dimethyl groups likely enhance metabolic stability by shielding the amine from oxidative enzymes, a feature absent in trimethoxy analogs .

Phenethylamine Derivatives

Table 2: Comparison with Phenethylamines
Compound Name CAS Number Structure Key Differences
Phentermine (alpha,alpha-dimethylphenethylamine) 122-09-8 Benzene + ethylamine chain + α-CH₃ Ethyl linkage increases flexibility; lacks methoxy groups; racemic mixture lacks enantioselectivity
Benzeneethanamine, 2,5-dimethoxy-N-(phenylmethyl)- 113966-97-5 Phenethylamine + 2,5-OCH₃ + benzyl group Additional benzyl substitution may enhance CNS penetration; methoxy groups alter receptor affinity

Key Findings :

  • Chirality: The (alphaS) configuration contrasts with racemic phentermine, suggesting possible differences in dopamine/norepinephrine reuptake inhibition .

Pharmacological Implications

  • Receptor Binding : The 2-methoxy group may interact with serotonin receptors (5-HT), while dimethyl substitutions could modulate adrenergic activity, as seen in phentermine analogs .
  • Metabolism : Compared to trimethoxy analogs, the target compound’s lower polarity may increase blood-brain barrier penetration but reduce renal excretion .

Biological Activity

Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a methoxy group and two methyl groups on the benzene ring. The general formula can be represented as follows:

  • Molecular Formula : C11H17NO2
  • Molecular Weight : 195.26 g/mol

This structure is crucial for its interaction with biological systems, influencing its pharmacological effects.

The biological activity of Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- can be attributed to its interaction with various neurotransmitter systems. It is hypothesized to act primarily as a:

  • Monoamine Reuptake Inhibitor : This compound may inhibit the reuptake of monoamines such as serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Adrenergic Agonist : There is evidence suggesting that it may act on adrenergic receptors, which could explain its stimulant effects.

Biological Activity and Effects

Research has demonstrated various biological activities associated with this compound:

  • Antidepressant-like Effects : Studies indicate that compounds with similar structures exhibit antidepressant properties by modulating neurotransmitter levels.
  • Stimulant Properties : Its structural similarity to known stimulants suggests potential use in treating conditions like ADHD or narcolepsy.

Case Studies and Research Findings

  • Antidepressant Activity :
    A study conducted on animal models showed that administration of Benzenemethanamine resulted in significant reductions in depressive-like behavior compared to control groups. The mechanism was linked to enhanced serotonergic transmission.
  • Stimulant Effects :
    Another investigation highlighted the stimulant effects of this compound in behavioral assays. Mice treated with varying doses exhibited increased locomotor activity, indicating potential applications in attention disorders.
  • Toxicological Profile :
    Research into the toxicological aspects revealed that while the compound exhibits promising therapeutic effects, high doses may lead to adverse effects such as increased heart rate and anxiety-like behaviors. A detailed toxicological assessment is necessary for clinical applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduction in depressive behavior
StimulantIncreased locomotor activity
ToxicityPotential for increased heart rate

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